
CALP3
説明
CALP3は、強力なカルシウムチャネルブロッカーとして作用するカルシウム様ペプチドです。 カルシウム結合タンパク質のEFハンドモチーフを活性化し、カルモジュリン、カルシウムチャネル、およびポンプの活性を調節することで、細胞内カルシウム濃度の上昇を機能的に模倣することができます 。 この化合物は、エイズや虚血による神経細胞死などの疾患におけるアポトーシスの制御に潜在的な可能性を示しています .
科学的研究の応用
CALP3 has a wide range of scientific research applications, including:
作用機序
CALP3は、カルシウム結合タンパク質のEFハンドモチーフに結合することでその効果を発揮し、それらを活性化します。 カルモジュリン、カルシウムチャネル、およびポンプの活性を調節し、細胞内カルシウム濃度の上昇を模倣します 。 この調節は、カルシウム媒介細胞毒性とアポトーシスの阻害につながります .
類似の化合物:
CALP2: 人工カルモジュリンのEFハンドモチーフ4と相互作用し、カルシウムがない状態でそれを活性化する12残基ペプチド.
カルモジュリンアゴニスト: EFハンド/カルシウム結合部位に結合し、カルシウムがない状態でホスホジエステラーゼを活性化する化合物.
This compoundの独自性: this compoundは、カルモジュリン、カルシウムチャネル、およびポンプの活性を調節することで、細胞内カルシウム濃度の上昇を機能的に模倣する能力においてユニークです。 これは、アポトーシスの制御と神経保護に潜在的な治療的応用を持つ強力なカルシウムチャネルブロッカーとなります .
準備方法
合成経路と反応条件: CALP3は、Fmoc-Asp(PEG-PS)-OAlから合成されます。 合成には、環状this compoundの形成が含まれ、これはカルシウム流入を阻害することができず、陰性対照として機能します .
工業生産方法: this compoundの工業生産には、固相ペプチド合成(SPPS)技術の使用が含まれます。 ペプチドは樹脂上で合成され、最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
反応の種類:
グルタミン酸誘導細胞毒性の阻害: this compoundは、用量依存的にグルタミン酸誘導細胞毒性を阻害します.
アポトーシスの阻害: this compoundは、用量依存的にアポトーシスを阻害します.
一般的な試薬と条件:
グルタミン酸: 神経細胞培養における細胞毒性を誘導するために使用されます.
HIV gp120およびSAg: 人工T細胞におけるアポトーシスを誘導するために使用されます.
生成される主要な生成物:
カルシウム流入の阻害: this compoundは、グルタミン酸受容体チャネルを通るカルシウム流入を阻害します.
4. 科学研究の応用
This compoundは、次のような幅広い科学研究の用途があります。
類似化合物との比較
Calmodulin Agonists: Compounds that bind to the EF-hand/calcium-binding site and activate phosphodiesterase in the absence of calcium.
Uniqueness of CALP3: this compound is unique in its ability to functionally mimic increased intracellular calcium levels by modulating the activity of calmodulin, calcium channels, and pumps. This makes it a potent calcium channel blocker with potential therapeutic applications in controlling apoptosis and neuroprotection .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-FFIZALLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?
A: The identification of phosphorylated this compound (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that this compound is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.
Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about this compound's role?
A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that this compound, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that this compound activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which this compound influences mPTP opening and its downstream consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


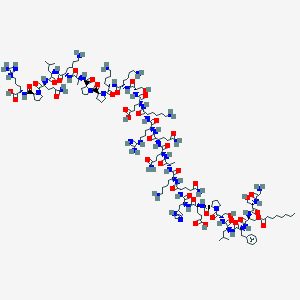
![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

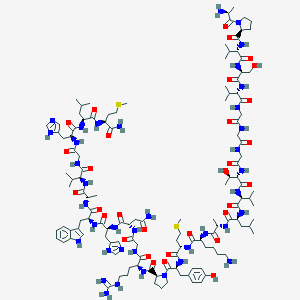

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
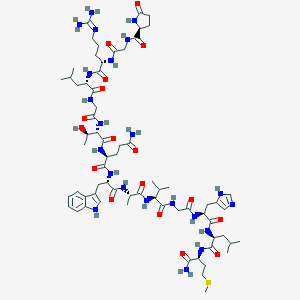

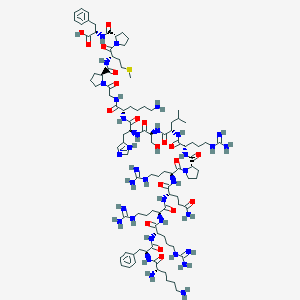
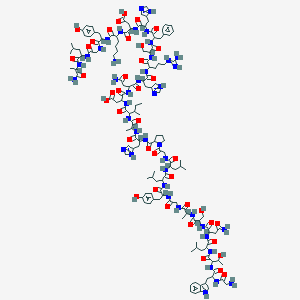
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)



